[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester [1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13466351
InChI: InChI=1S/C16H24N2O3/c1-17(12-15-8-5-9-18(15)10-11-19)16(20)21-13-14-6-3-2-4-7-14/h2-4,6-7,15,19H,5,8-13H2,1H3
SMILES: CN(CC1CCCN1CCO)C(=O)OCC2=CC=CC=C2
Molecular Formula: C16H24N2O3
Molecular Weight: 292.37 g/mol

[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13466351

Molecular Formula: C16H24N2O3

Molecular Weight: 292.37 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester -

Specification

Molecular Formula C16H24N2O3
Molecular Weight 292.37 g/mol
IUPAC Name benzyl N-[[1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]-N-methylcarbamate
Standard InChI InChI=1S/C16H24N2O3/c1-17(12-15-8-5-9-18(15)10-11-19)16(20)21-13-14-6-3-2-4-7-14/h2-4,6-7,15,19H,5,8-13H2,1H3
Standard InChI Key WGRPIUODNVOVRW-UHFFFAOYSA-N
SMILES CN(CC1CCCN1CCO)C(=O)OCC2=CC=CC=C2
Canonical SMILES CN(CC1CCCN1CCO)C(=O)OCC2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

Molecular Identity and Formula

The compound is formally named benzyl N-[[(2S)-1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]-N-methylcarbamate (CAS: 1354016-18-4) . Its molecular formula is C₁₆H₂₄N₂O₃, with a molecular weight of 292.37 g/mol . Key structural features include:

  • Pyrrolidine ring: A five-membered nitrogen-containing cyclic structure.

  • Hydroxyethyl group: A hydroxyl (-OH) and ethyl (-CH₂CH₂-) chain attached to the pyrrolidine nitrogen.

  • Carbamic acid benzyl ester: A carbamate group linked to a benzyl ester, enhancing lipophilicity.

PropertyValueSource
Molecular FormulaC₁₆H₂₄N₂O₃
Molecular Weight292.37 g/mol
IUPAC NameBenzyl N-[[(2S)-1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]-N-methylcarbamate
SMILESCN(C[C@@H]1CCCN1CCO)C(=O)OCC2=CC=CC=C2
InChIKeyWGRPIUODNVOVRW-HNNXBMFYSA-N

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step organic reactions, though specific protocols remain proprietary. General strategies for similar carbamates include:

  • Pyrrolidine Ring Formation: Cyclization of a diamine or amine-aldehyde intermediate.

  • Hydroxyethyl Introduction: Alkylation or nucleophilic substitution to attach the hydroxyethyl group.

  • Carbamate Esterification: Reaction of an amine with benzyl chloroformate or analogous reagents .

Key Reaction Conditions

  • Temperature: Controlled between 0°C and reflux (e.g., MeCN at 80°C) .

  • Catalysts: Bases like K₂CO₃ or LHMDS for deprotonation .

  • Solvents: Polar aprotic solvents (e.g., THF, DMF) for carbamate formation.

Chemical Reactivity

The compound participates in reactions typical of carbamates:

  • Hydrolysis: Cleavage of the carbamate bond under acidic/basic conditions to yield methylamine derivatives.

  • Nucleophilic Substitution: Displacement of the benzyl group by amines or thiols .

  • Oxidation: Potential oxidation of the hydroxyethyl group to a carboxylic acid derivative.

CompoundKey DifferencesBiological Impact
Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl esterPositional isomer (pyrrolidin-3-yl)Altered receptor binding affinity
Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl esterCyclopropyl substituentEnhanced metabolic stability

Characterization and Analytical Data

Spectroscopic Analysis

  • NMR: Peaks for the pyrrolidine ring protons (δ 1.2–3.8 ppm), hydroxyethyl group (δ 3.5–3.7 ppm), and benzyl ester (δ 7.3–7.5 ppm) .

  • MS: Molecular ion peak at m/z 292.37 (M⁺) with fragmentation patterns consistent with carbamate cleavage.

  • IR: Stretching bands at ~1700 cm⁻¹ (C=O) and ~3400 cm⁻¹ (N-H).

Physicochemical Properties

PropertyValueMethod
SolubilityModerate in DMSO, THFEmpirical
StabilitySensitive to moisture/lightManufacturer
LogP~1.5 (estimated)XLogP3-AA

Research Gaps and Future Directions

Unexplored Applications

  • Neuroprotection: Potential inhibition of amyloid-β aggregation in Alzheimer’s disease.

  • Anticancer Therapy: Cytotoxicity studies against kinase targets (e.g., tyrosine kinases).

Synthetic Optimization

  • Enantioselective Synthesis: Development of catalytic asymmetric methods for (2S)-pyrrolidine derivatives.

  • Green Chemistry: Replacement of benzyl chloroformate with CO₂-derived carbamoylating agents .

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